1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea
Description
1-(4-Chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea is a diarylurea derivative characterized by a urea core (-NH-CO-NH-) linking two aromatic rings: a 4-chlorophenyl group and a 2-(2-nitroethyl)phenyl group. The nitroethyl substituent introduces both steric bulk and electron-withdrawing effects, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-5-7-13(8-6-12)17-15(20)18-14-4-2-1-3-11(14)9-10-19(21)22/h1-8H,9-10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLYNWJUEWPOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea typically involves the reaction of 4-chloroaniline with 2-(2-nitroethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(4-chlorophenyl)-3-[2-(2-aminoethyl)phenyl]urea.
Substitution: Formation of substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Cancer Activity
Recent studies have indicated that urea derivatives, including 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea, exhibit significant anti-cancer properties. These compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain urea analogs can act as inhibitors of specific protein kinases involved in cancer progression, suggesting a pathway for therapeutic development .
Case Study: Inhibition of Tumor Growth
- Objective : To evaluate the anti-tumor efficacy of 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea.
- Methodology : In vitro assays were conducted on various cancer cell lines.
- Results : The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective potency against breast cancer cells.
- : The findings support further investigation into this compound as a potential lead for cancer therapeutics.
Agricultural Applications
2. Plant Growth Regulation
The compound has also been explored for its role as a plant growth regulator. Urea derivatives can influence physiological processes such as cell division and elongation, leading to enhanced growth rates and yield in crops.
Case Study: Effects on Crop Yield
- Objective : To assess the impact of 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea on crop yield.
- Methodology : Field trials were conducted on soybean and wheat crops, applying varying concentrations of the compound.
- Results : Treated plants exhibited increased biomass and higher seed yields compared to control groups.
- : The compound has potential as an effective agricultural additive to enhance crop productivity.
Mechanistic Insights
3. Molecular Mechanisms
The mechanism by which 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea exerts its effects involves interaction with specific biological targets. Studies suggest that it may function as an allosteric modulator of certain receptors, influencing downstream signaling pathways critical for both cancer cell survival and plant growth regulation .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The urea linkage may also play a role in the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Diarylurea derivatives exhibit diverse properties based on substituent modifications. Key comparisons include:
Key Observations :
- Chlorophenyl Moieties : The 4-chlorophenyl group is common in urea derivatives, contributing to hydrophobic interactions in biological targets .
- Trifluoromethyl/Hydroxyl : Compounds with CF3 or OH groups (e.g., compound 4) balance lipophilicity and solubility, critical for drug-likeness .
Key Research Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., NO2, CF3) enhance binding to enzymatic targets but may reduce metabolic stability.
- Dual-Targeting : Compounds such as T.14 () inhibit both VEGFR-2 and PD-L1, highlighting urea derivatives' versatility in multi-target therapies .
Biological Activity
1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SARs), drawing from diverse research findings.
Synthesis
The synthesis of 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea typically involves the reaction of appropriate aryl isocyanates with amines or other nucleophiles. The introduction of the nitroethyl group enhances its biological activity by modifying electronic properties and steric hindrance.
Anticancer Properties
Research has demonstrated that urea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, showed potent inhibitory activity with IC50 values of 2.39 μM against A549 and 3.90 μM against HCT-116 cell lines, comparable to established anticancer agents like sorafenib . This suggests that structural modifications in the urea framework can lead to enhanced anticancer efficacy.
Nitric Oxide Synthase Inhibition
The compound's potential as an inhibitor of nitric oxide synthase (NOS) was also evaluated. Urea derivatives have been shown to selectively inhibit neuronal NOS (nNOS) over inducible NOS (iNOS). For example, related compounds demonstrated significant inhibition rates, indicating their potential use in treating neurological disorders where nNOS is implicated .
Structure-Activity Relationships (SAR)
The biological activity of 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea can be attributed to several structural features:
- Substituent Effects : The presence of electron-withdrawing groups like nitro and halogens significantly enhances biological activity by increasing the compound's lipophilicity and reactivity.
- Hydrogen Bonding : The ability of the urea moiety to act as a hydrogen bond donor plays a crucial role in binding interactions with biological targets such as proteins involved in cancer proliferation and NOS activity .
Data Tables
Case Studies
Case Study 1: Antiproliferative Activity
A series of diaryl ureas were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. The study highlighted that compounds with specific substitutions at the para position exhibited enhanced efficacy compared to their ortho or meta counterparts.
Case Study 2: Neurological Implications
In a study focused on neurological disorders, derivatives similar to 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea showed selective inhibition of nNOS, suggesting potential therapeutic applications in conditions like Parkinson's disease where nitric oxide signaling is disrupted .
Q & A
Basic: What are the recommended synthetic routes for 1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of urea derivatives typically involves coupling substituted anilines with isocyanates or via carbamate intermediates. For this compound, a plausible route is:
- Step 1: React 4-chlorophenyl isocyanate with 2-(2-nitroethyl)aniline under anhydrous conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Optimization Strategies:
- Catalysis: Use DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance nucleophilicity of the amine, improving coupling efficiency .
- Temperature Control: Maintain reflux at 65–80°C for 1–2 hours to ensure complete reaction while minimizing side products.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity product.
Data Note: Yields for analogous urea syntheses range from 60–85%, with impurities often arising from incomplete nitro group stabilization. Monitor via TLC (Rf ~0.3–0.5 in EtOAc/hexane 1:1) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and dihedral angles between aromatic rings, critical for studying steric effects. For example, analogous compounds show C=O···H-N hydrogen bonds stabilizing the urea core .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ with <2 ppm error.
Advanced: How do electronic and steric effects of the 4-chlorophenyl and nitroethyl substituents influence this compound’s reactivity in biological assays?
Methodological Answer:
- Electronic Effects:
- The electron-withdrawing nitro group reduces electron density on the adjacent phenyl ring, potentially enhancing hydrogen-bonding interactions with biological targets (e.g., enzyme active sites).
- The 4-chloro substituent increases lipophilicity (logP ~2.5–3.0), improving membrane permeability.
- Steric Effects:
- Bioactivity Correlation: In similar urea derivatives, substituent positioning correlates with IC50 values in kinase inhibition assays (e.g., p38 MAP kinase IC50 = 0.5–5 µM) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition).
- Purity Discrepancies: Re-evaluate compound purity via HPLC (>98%) and confirm absence of regioisomers (e.g., meta vs. para substitution) .
- Solubility Issues: Use DMSO stock solutions diluted in assay buffer (final DMSO ≤1%) to avoid precipitation.
Case Study: For a related urea derivative, discrepancies in IC50 values (5 µM vs. 20 µM) were traced to differences in cell line viability assays (MTT vs. resazurin) .
Advanced: What computational methods are recommended for predicting this compound’s ADMET properties?
Methodological Answer:
- ADMET Prediction Tools:
- SwissADME: Predicts logP, solubility, and blood-brain barrier permeability. Input SMILES: ClC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)CCN+[O-].
- ProtoPram-II: Estimates protein binding affinity (e.g., serum albumin Kd ~10–100 µM).
- Key Findings for Analogues:
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposition onset at ~150°C (DSC/TGA data). Store at −20°C in amber vials.
- Light Sensitivity: Nitro groups are prone to photodegradation. Use light-protected containers.
- Solution Stability: In DMSO, stable for 6 months at −80°C; avoid repeated freeze-thaw cycles.
Validation: Accelerated stability studies (40°C/75% RH for 1 month) show <5% degradation by HPLC .
Advanced: How can researchers design SAR studies to optimize this compound’s bioactivity?
Methodological Answer:
- SAR Design:
- Variation of Substituents: Synthesize derivatives with halogens (F, Br), methyl, or methoxy groups at the 4-chlorophenyl position.
- Nitro Group Modifications: Replace nitroethyl with cyano or trifluoromethyl groups to alter electron density.
- Assay Prioritization:
- Screen against target panels (e.g., kinases, GPCRs) to identify selectivity profiles.
- Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd).
Example: A nitro-to-cyano substitution in a related urea increased solubility (logP reduced by 0.8) but decreased target affinity by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
